molecular formula C22H9F38O4P B12708850 Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl) hydrogen phosphate CAS No. 78974-41-1

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl) hydrogen phosphate

Cat. No.: B12708850
CAS No.: 78974-41-1
M. Wt: 1090.2 g/mol
InChI Key: HWYXDLNPCZITLD-UHFFFAOYSA-N
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Description

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl) hydrogen phosphate is a fluorinated phosphate ester. This compound is characterized by its high fluorine content, which imparts unique properties such as hydrophobicity, thermal stability, and chemical resistance. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl) hydrogen phosphate typically involves the reaction of a fluorinated alcohol with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the removal of impurities and the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phosphates or phosphonates.

Scientific Research Applications

Chemistry

In chemistry, Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl) hydrogen phosphate is used as a surfactant and emulsifier due to its ability to reduce surface tension and stabilize emulsions. It is also used in the synthesis of fluorinated polymers and as a reagent in various organic reactions.

Biology

In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its unique properties make it a valuable tool in the development of fluorinated drugs and in the study of drug delivery systems.

Medicine

In medicine, this compound is explored for its potential use in drug formulations, particularly in enhancing the bioavailability and stability of drugs. Its hydrophobic nature makes it suitable for use in lipid-based drug delivery systems.

Industry

In industry, this compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and thermal stability. It is also used in the manufacture of electronic components and as a lubricant additive.

Mechanism of Action

The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl) hydrogen phosphate involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The fluorinated alkyl chains interact with hydrophobic regions of target molecules, while the phosphate group can form hydrogen bonds with polar groups. This dual interaction mechanism allows it to modify the properties of surfaces and interfaces, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
  • (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane

Uniqueness

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl) hydrogen phosphate is unique due to its specific fluorinated structure, which imparts superior hydrophobicity and chemical resistance compared to other similar compounds. Its trifluoromethyl group enhances its stability and reactivity, making it more effective in various applications.

Properties

CAS No.

78974-41-1

Molecular Formula

C22H9F38O4P

Molecular Weight

1090.2 g/mol

IUPAC Name

bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate

InChI

InChI=1S/C22H9F38O4P/c23-5(24,9(29,30)13(37,38)17(45,46)15(41,42)11(33,34)7(27,19(49,50)51)20(52,53)54)1-3-63-65(61,62)64-4-2-6(25,26)10(31,32)14(39,40)18(47,48)16(43,44)12(35,36)8(28,21(55,56)57)22(58,59)60/h1-4H2,(H,61,62)

InChI Key

HWYXDLNPCZITLD-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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